N'1-(4-chlorobenzylidene)-4-methylbenzene-1-sulfonohydrazide

Description

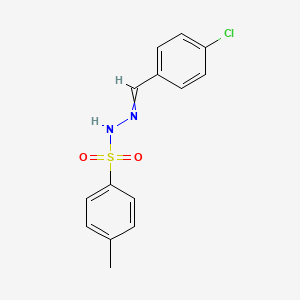

N'1-(4-Chlorobenzylidene)-4-methylbenzene-1-sulfonohydrazide is a sulfonohydrazide derivative characterized by a 4-chlorobenzylidene group attached to a 4-methylbenzenesulfonohydrazide backbone. This compound belongs to a class of Schiff bases, which are widely studied for their diverse biological activities and structural versatility. Its synthesis typically involves the condensation of 4-methylbenzenesulfonohydrazide with 4-chlorobenzaldehyde under controlled conditions .

Crystallographic studies reveal that the molecule adopts an (E)-configuration about the C=N bond, with the sulfonyl and chlorophenyl groups contributing to intermolecular interactions such as hydrogen bonding and π-π stacking. These interactions stabilize the crystal lattice and influence its physicochemical properties .

Properties

IUPAC Name |

N-[(4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2S/c1-11-2-8-14(9-3-11)20(18,19)17-16-10-12-4-6-13(15)7-5-12/h2-10,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYVMYJAVSRNGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19350-69-7 | |

| Record name | 4-Methylbenzenesulfonic acid 2-[(4-chlorophenyl)methylene]hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19350-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

N'1-(4-chlorobenzylidene)-4-methylbenzene-1-sulfonohydrazide, also known as 4-methylbenzene-1-sulfonohydrazide, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing on diverse research findings and case studies.

The compound has the molecular formula and is characterized by its sulfonohydrazide structure, which is known for its ability to form Schiff bases. These structural features contribute to its biological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antibacterial properties. A study synthesized several Schiff base derivatives from 4-methyl-1-benzenesulfonyl chloride and evaluated their antibacterial activities against various bacterial strains. The results demonstrated that some derivatives showed promising antibacterial effects, suggesting that this compound could serve as a lead for developing new antibacterial agents .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 12 |

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown anti-inflammatory effects in various in vitro studies. The mechanism appears to involve the inhibition of pro-inflammatory cytokines, which are crucial in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases .

Antifungal Activity

The antifungal activity of this compound has also been explored. Some synthesized derivatives demonstrated efficacy against common fungal pathogens. The results indicate that modifications in the chemical structure can enhance antifungal potency, making it a candidate for further investigation in antifungal drug development .

Case Study 1: Synthesis and Characterization

A recent study focused on synthesizing several derivatives of 4-methylbenzene sulfonyl hydrazides. The characterization was performed using techniques such as FT-IR spectroscopy and NMR, confirming the successful formation of the desired compounds. Biological assays revealed that certain derivatives exhibited enhanced antibacterial and antifungal activities compared to the parent compound, highlighting the importance of structural modifications in enhancing biological efficacy .

Case Study 2: Mechanistic Insights

Another investigation delved into the molecular mechanisms underlying the biological activities of this compound. The study utilized molecular docking simulations to predict interactions with bacterial enzymes involved in cell wall synthesis, demonstrating how this compound could inhibit bacterial growth through competitive inhibition .

Scientific Research Applications

Medicinal Chemistry Applications

N'1-(4-Chlorobenzylidene)-4-methylbenzene-1-sulfonohydrazide has been investigated for its potential therapeutic properties:

- Anticancer Activity : Studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that hydrazone derivatives can induce apoptosis in cancer cells, suggesting that this compound may have similar effects due to its structural features .

- Antimicrobial Properties : Research indicates that sulfonamide derivatives possess antimicrobial activity. This compound has been evaluated for its effectiveness against bacterial strains, showing promising results that warrant further investigation into its mechanism of action .

Material Science Applications

The compound's unique chemical structure allows for various applications in materials science:

- Polymer Chemistry : this compound can serve as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its sulfonamide group can improve solubility and processability in polymer matrices .

- Photovoltaic Materials : Recent studies have explored the use of hydrazone compounds in organic photovoltaic devices. The incorporation of this compound into organic solar cells has demonstrated improved efficiency due to its ability to facilitate charge transfer processes .

Analytical Chemistry Applications

The compound is also utilized in analytical chemistry:

- Chromatography : Due to its distinct chemical properties, this compound has been used as a standard in chromatographic methods for the analysis of related compounds. Its stability and reactivity make it an ideal candidate for developing analytical protocols .

Case Studies

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., NO2, Cl) at the para position enhance β-secretase inhibition by stabilizing ligand-enzyme interactions .

- Bulky substituents (e.g., Br at ortho) reduce enzyme binding due to steric clashes .

- Dual halogenation (e.g., 3,4-Cl2) improves MAO-B inhibition via synergistic electronic and hydrophobic effects .

Structural Comparisons

Crystallographic data highlight differences in molecular packing and hydrogen-bonding networks:

Key Observations :

- Chlorine and nitro groups enhance lattice stability through halogen bonding and dipolar interactions, respectively .

- Methoxy substituents improve solubility but destabilize the crystal lattice under thermal stress .

Pharmacological Profiles

Comparative anticonvulsant and antimicrobial

Key Observations :

- Replacement of the sulfonohydrazide group with a nicotinohydrazide scaffold (e.g., Compound D8 in ) significantly improves anticonvulsant activity (ED50 =16.1 mg/kg vs. phenytoin ED50 =22.4 mg/kg) .

- Bromine substitution enhances antimicrobial potency compared to chlorine, likely due to increased lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.